1-(3,4-Difluoro-5-methoxyphenyl)ethanol
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Overview
Description
1-(3,4-Difluoro-5-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: 3,4-Difluoro-5-methoxybenzaldehyde or 3,4-Difluoro-5-methoxyacetophenone.
Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluoro-5-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Industry: Used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Difluoro-5-methoxyphenyl)ethanol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
- 1-(3,4-Difluoro-5-methoxyphenyl)ethane
- 3,4-Difluoro-5-methoxybenzaldehyde
- 3,4-Difluoro-5-methoxyacetophenone
Comparison: 1-(3,4-Difluoro-5-methoxyphenyl)ethanol is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, along with an ethanol group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLUXYSJFGYCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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